molecular formula C9H8F3NO2 B8227233 4-methylamino-3-trifluoromethylbenzoic Acid

4-methylamino-3-trifluoromethylbenzoic Acid

Cat. No. B8227233
M. Wt: 219.16 g/mol
InChI Key: HKPVZBOEPRVLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylamino-3-trifluoromethylbenzoic Acid is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methylamino-3-trifluoromethylbenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methylamino-3-trifluoromethylbenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-(methylamino)-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-13-7-3-2-5(8(14)15)4-6(7)9(10,11)12/h2-4,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPVZBOEPRVLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylamino-3-trifluoromethylbenzoic Acid

Synthesis routes and methods

Procedure details

4-amino-3-trifluoromethylbenzoic acid (3.6 g) was suspended in trifluoroacetic anhydride (90 ml) and the suspension was stirred overnight. The solvent was distilled off under vacuum and the resulting residue was dissolved in acetone (30 ml). Methyl iodide (9.9 g) was added to the solution and the mixture was heated to 45° C.; with vigorous stirring, a potassium hydroxide powder (6.8 g) was added slowly, followed by further stirring for 1 h at 45° C. Then, the solvent was distilled off under vacuum and the resulting residue was dissolved in water (50 ml). The solution was heated under reflux for 2 h. The reaction solution was then adjusted to pH of 3.5 with 1N HCl under cooling with ice. The white precipitate was recovered by filtration and washed with a small amount of water and vacuum-dried to yield the end product (2.2 g).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.